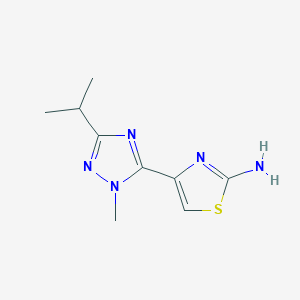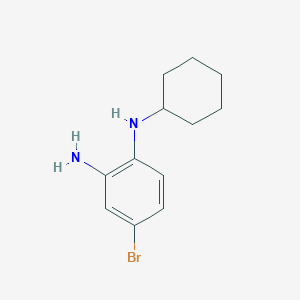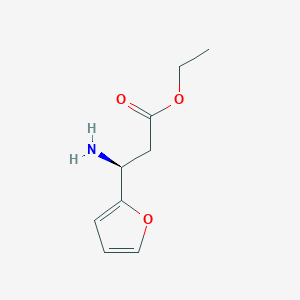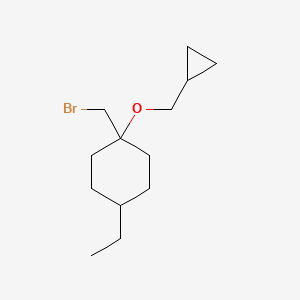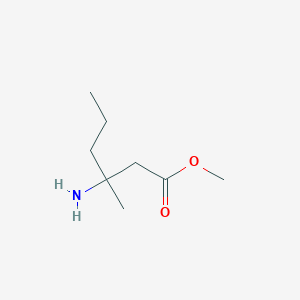
Methyl 3-amino-3-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 It consists of a hexanoate backbone with an amino group and a methyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification followed by aminolysis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of methyl 3-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-methylbutanoate
- Methyl 3-amino-3-methylpentanoate
- Methyl 3-amino-3-methylheptanoate
Uniqueness
Methyl 3-amino-3-methylhexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoate backbone and the position of the amino and methyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl 3-amino-3-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3 |
InChI-Schlüssel |
VUGTUVXDLKGNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


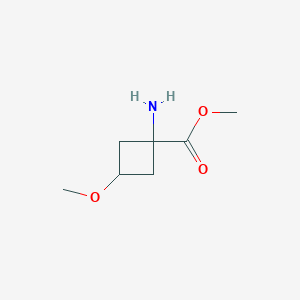
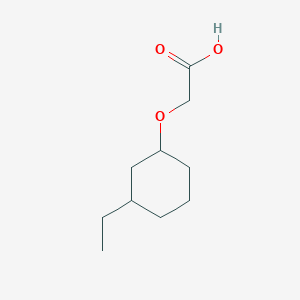
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
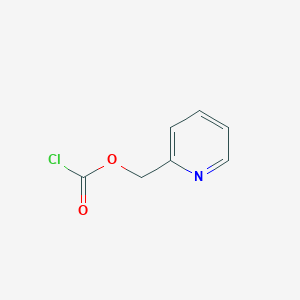
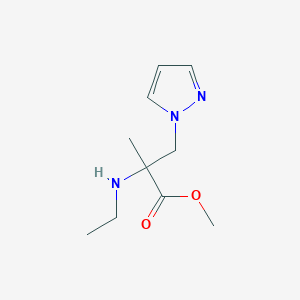
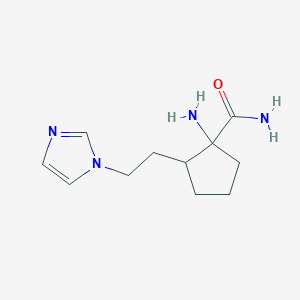
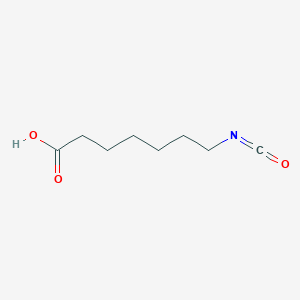
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
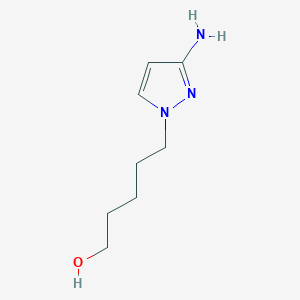
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
